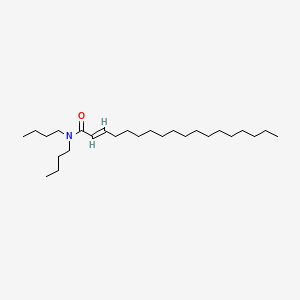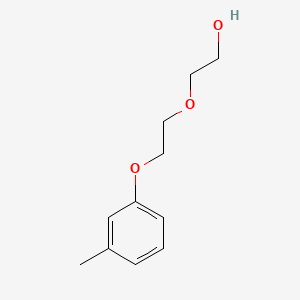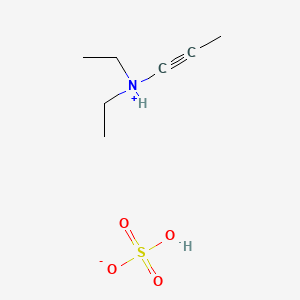
Diethyl(prop-1-ynyl)ammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(prop-1-ynyl)ammonium hydrogen sulphate is an organic compound with the molecular formula C7H15NO4S and a molecular weight of 209.2633 g/mol . This compound is known for its unique structure, which includes a prop-1-ynyl group attached to a diethylammonium moiety, and it is often used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(prop-1-ynyl)ammonium hydrogen sulphate typically involves the reaction of diethylamine with propargyl bromide in the presence of a base such as sodium hydroxide. The resulting diethyl(prop-1-ynyl)amine is then treated with sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl(prop-1-ynyl)ammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The prop-1-ynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of diethylamine and other simpler amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diethyl(prop-1-ynyl)ammonium hydrogen sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl(prop-1-ynyl)ammonium hydrogen sulphate involves its interaction with molecular targets such as enzymes and receptors. The prop-1-ynyl group plays a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethylammonium hydrogen sulphate: Lacks the prop-1-ynyl group, resulting in different chemical properties.
Prop-1-ynylammonium hydrogen sulphate: Lacks the diethyl groups, leading to variations in reactivity and applications.
Uniqueness
Diethyl(prop-1-ynyl)ammonium hydrogen sulphate is unique due to the presence of both diethyl and prop-1-ynyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
84522-26-9 |
|---|---|
Molecular Formula |
C7H15NO4S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
diethyl(prop-1-ynyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C7H13N.H2O4S/c1-4-7-8(5-2)6-3;1-5(2,3)4/h5-6H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
NWDRUZRGKVVHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C#CC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


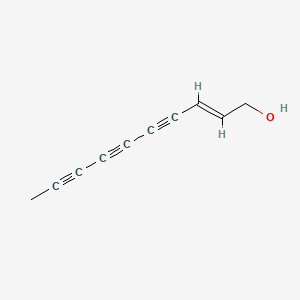
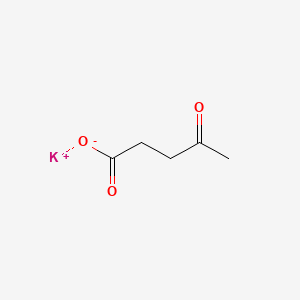
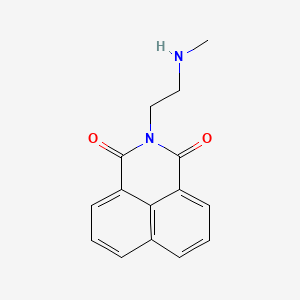
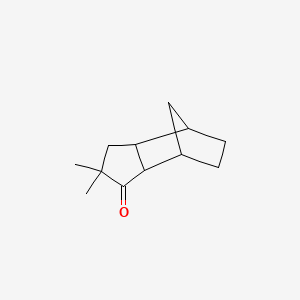
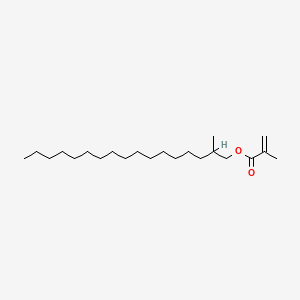
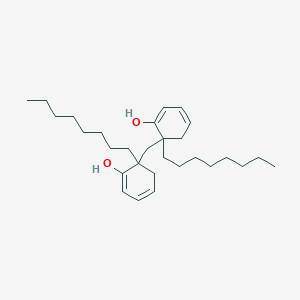
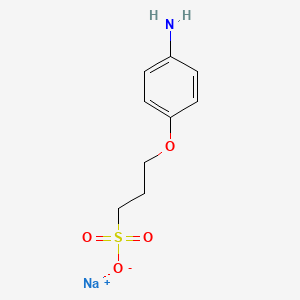
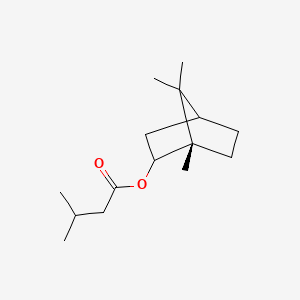
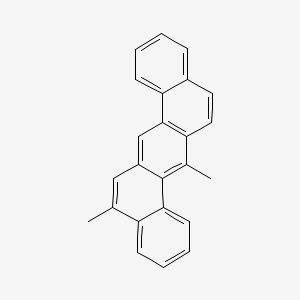
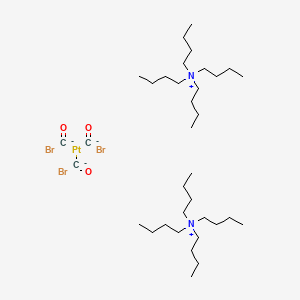

![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)
